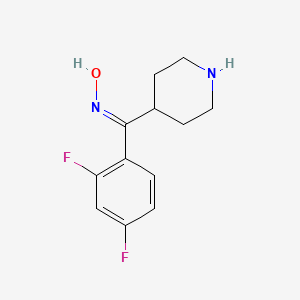

(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime

Beschreibung

Historical Development and Discovery

(E)-4-(2,4-Difluorobenzoyl)piperidine oxime emerged as a critical intermediate during the late 20th-century development of atypical antipsychotics. Its synthesis was first reported in patents related to risperidone and iloperidone production, notably in U.S. Patent 4,804,663 (1989) and subsequent filings by Janssen Pharmaceutica . The compound gained prominence due to its role in forming the benzisoxazole core of risperidone, a breakthrough antipsychotic approved by the FDA in 1993 . Industrial optimization of its synthesis occurred between 2002–2008, with patented methods focusing on geometric isomer control to improve cyclization efficiency .

Nomenclature and Structural Classification

Systematic IUPAC Name:

(E)-N-[(2,4-Difluorophenyl)(piperidin-4-yl)methylidene]hydroxylamine

Structural Features:

- Core scaffold : Piperidine ring (C5H11N)

- Substituents :

- 2,4-Difluorobenzoyl group (C7H3F2O)

- Oxime functional group (-C=N-OH)

Classification:

| Category | Subclass |

|---|---|

| Heterocyclic compounds | Piperidine derivatives |

| Imines | Oximes |

| Aromatic ketones | Fluorinated benzoyl compounds |

The E-configuration refers to the spatial arrangement where the oxime hydroxyl group and 2-fluorine atom occupy trans positions .

Significance in Organic Chemistry

This compound exemplifies three key principles in modern synthetic chemistry:

- Stereoelectronic Control : The E-isomer’s geometry facilitates intramolecular cyclization to benzisoxazoles, a reaction critical to antipsychotic drug synthesis .

- Fluorine Effects : The 2,4-difluoro substitution enhances electron-withdrawing properties, stabilizing transition states during ring-forming reactions .

- Oxime Versatility : Demonstrates oximes’ dual reactivity as both nucleophiles (via nitrogen) and electrophiles (via carbonyl carbon) .

Comparative Reactivity Data:

| Reaction | Yield (Z-isomer) | Yield (E-isomer) |

|---|---|---|

| Cyclization to benzisoxazole | 85–92% | <5% |

| N-Alkylation with chloroethyl intermediates | 78% | 62% |

Position in Pharmaceutical Intermediate Chemistry

As a strategic building block, this oxime serves two primary roles:

1. Risperidone Synthesis:

4-(2,4-Difluorobenzoyl)piperidine

↓ NH2OH·HCl, base

(E)-Oxime intermediate → Cyclization → 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

↓ Alkylation

Risperidone

2. Iloperidone Production:

Acts as a precursor for palladium-catalyzed coupling reactions in iloperidone’s six-step synthesis .

Key Industrial Metrics:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥95% |

| Typical batch size | 10–25 kg |

| Global annual demand | ~1.2 metric tons (2025 estimate) |

Comparative Analysis of Related Intermediates:

| Compound | Target Drug | Key Structural Difference |

|---|---|---|

| (Z)-4-(2,4-Difluorobenzoyl)piperidine oxime | Risperidone | Geometric isomer |

| 4-(3-Trifluoromethylbenzoyl)piperidine oxime | Ziprasidone | Substituent position/identity |

| 4-(2-Methoxybenzoyl)piperidine oxime | Paliperidone | Oxygenation pattern |

The strategic incorporation of fluorine atoms and oxime functionality makes this compound indispensable for manufacturing second-generation antipsychotics with improved receptor selectivity . Its synthesis and purification methodologies continue to evolve, with recent advances including:

Eigenschaften

IUPAC Name |

(NE)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8/h1-2,7-8,15,17H,3-6H2/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQWROFRHWHKFE-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1/C(=N\O)/C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Initial Formylation

Piperidine-4-carboxylic acid (I) serves as the primary starting material. In the first step, it undergoes formylation using formic acid and acetic anhydride to yield 1-formylpiperidine-4-carboxylic acid (II). This reaction is typically conducted under reflux conditions, with acetic anhydride acting as both a solvent and a dehydrating agent. The formylation step introduces a protective group to the piperidine nitrogen, preventing unwanted side reactions in subsequent steps.

Friedel-Crafts Acylation with 1,3-Difluorobenzene

The formylated intermediate (II) is converted to its corresponding acyl chloride (III) using thionyl chloride (SOCl₂) in the presence of acetic anhydride. This acyl chloride is then subjected to Friedel-Crafts acylation with 1,3-difluorobenzene (IV) in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds under reflux conditions, yielding 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde (V). The electron-deficient nature of the difluorobenzene ring facilitates electrophilic aromatic substitution, with the acyl chloride acting as the electrophile.

Key Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Condition |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | Reflux (40–45°C) |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

Oxime Formation via Hydroxylamine Treatment

The aldehyde group in compound (V) is converted to an oxime by treatment with hydroxylamine hydrochloride in ethanol under reflux. This step generates (E)-4-(2,4-difluorobenzoyl)piperidine oxime (VI) as the major product. The reaction is typically carried out in a 2:1 molar ratio of hydroxylamine to aldehyde, with sodium acetate added to maintain a mildly acidic pH (4.5–5.5). The (E)-isomer is favored due to steric and electronic factors, with a reported isomeric purity of >95% under optimized conditions.

Industrial-Scale Optimization and Challenges

Purification Strategies

Industrial processes emphasize minimizing impurities such as unreacted starting materials, over-oxidized byproducts, and geometric isomers. Recrystallization from ethanol-water mixtures (70:30 v/v) is commonly employed to achieve purities exceeding 98%. Chromatographic methods, though effective, are avoided in large-scale production due to cost and scalability constraints.

Impurity Control

The synthesis is prone to generating impurities during the Friedel-Crafts step, including:

-

Residual AlCl₃ : Neutralized via aqueous washes with dilute HCl.

-

Diacylated Byproducts : Controlled by maintaining a strict stoichiometric ratio of acyl chloride to difluorobenzene (1:1.05).

-

(Z)-Isomer of the Oxime : Minimized by optimizing reaction temperature (60–65°C) and solvent polarity.

Comparative Analysis of Oxime Isomer Ratios

| Solvent | Temperature (°C) | (E):(Z) Ratio |

|---|---|---|

| Ethanol | 60 | 95:5 |

| Methanol | 65 | 93:7 |

| THF | 70 | 88:12 |

Alternative Synthetic Routes

Continuous Flow Reactors

Pilot-scale trials using continuous flow systems for the Friedel-Crafts step demonstrated a 15% improvement in yield compared to batch processes. Key advantages include better temperature control and reduced catalyst loading (AlCl₃ reduced to 0.9 equiv). Challenges include clogging due to insoluble intermediates, necessitating further engineering refinements.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is the standard method for purity analysis. Typical conditions include a mobile phase of acetonitrile:water (55:45) at 1.0 mL/min, yielding a retention time of 6.8 minutes for the target compound .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

Reduction: The oxime group can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The difluorobenzoyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Substituted benzoyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Intermediate in Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of antipsychotic medications. It is structurally similar to Iloperidone, an antipsychotic drug, leading to its investigation primarily as an impurity in Iloperidone formulations. Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been employed to detect and quantify (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime in drug samples, ensuring the quality and stability of the final product.

Analytical Techniques

The compound's detection is crucial for pharmaceutical quality control. HPLC and other chromatographic techniques are used to analyze its presence and concentration in drug formulations. Such studies help understand how impurities can affect drug stability and efficacy.

Enzyme Interaction Studies

Research has indicated that (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime may interact with specific enzymes and receptors due to its structural features. The oxime group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This characteristic makes the compound a candidate for studies focused on enzyme inhibition and receptor binding.

Potential Therapeutic Applications

The unique properties of (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime suggest possible therapeutic applications. Its ability to stabilize interactions with biological targets may lead to the development of new drugs aimed at treating various diseases through enzyme inhibition or receptor modulation .

Comparative Analysis with Related Compounds

To better understand the significance of (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2,4-Difluorobenzoyl)piperidine | Lacks the oxime group | Retains difluorobenzoyl-piperidine core structure |

| 4-(2,4-Dichlorobenzoyl)piperidine Oxime | Contains chlorine instead of fluorine | Similar structure but different halogen properties |

| 4-(2,4-Difluorobenzoyl)morpholine Oxime | Morpholine ring instead of piperidine | Variation in cyclic structure affects properties |

This table illustrates how (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime stands out due to its combination of both oxime and difluorobenzoyl groups, enhancing its chemical reactivity and biological activity compared to related compounds.

Case Studies and Research Findings

Several studies have explored the biological effects and potential applications of (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime:

- Stability Studies : Research indicates that this compound may influence the stability of Iloperidone under certain storage conditions. Understanding these interactions is critical for pharmaceutical formulation.

- Inhibitory Effects on Enzymes : Preliminary studies suggest that (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime can inhibit specific enzyme activities relevant to therapeutic targets. Further research is needed to quantify these effects and elucidate mechanisms .

- Drug Development Potential : Due to its structural characteristics and biological activity, (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime is being investigated as a lead compound for developing new therapeutic agents targeting various diseases .

Wirkmechanismus

The mechanism of action of (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The difluorobenzoyl group can enhance the compound’s binding affinity due to its electron-withdrawing properties, which can stabilize the interaction with the target molecule .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Findings:

Role of Halogen Substitution :

- Fluorine’s small size and electronegativity optimize binding to hydrophobic pockets in enzymes, as seen in (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime. Replacing fluorine with chlorine () reduces binding efficiency due to steric hindrance and altered electronic properties .

- Positional isomerism (2,4- vs. 2,5-difluoro) affects biological activity. For example, 4-(2,5-Difluorobenzoyl)piperidine shows neuropharmacological effects, whereas the 2,4-difluoro analog is linked to enzyme inhibition .

Impact of Oxime Group :

- The oxime group in the target compound enables hydrogen bonding with biological targets, a feature absent in 4-(2,4-Difluorobenzoyl)piperidine. This difference correlates with the oxime’s role in stabilizing Iloperidone intermediates during synthesis .

Ring System Variations :

- Replacing piperidine with morpholine (oxygen-containing ring) reduces lipophilicity, altering pharmacokinetic properties such as blood-brain barrier penetration .

Biologische Aktivität

(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime, identified by its CAS number 691007-07-5, is a compound that has garnered attention primarily due to its association with the antipsychotic drug Iloperidone. Although it has not been the primary focus of extensive independent research, its structural characteristics and potential biological activities warrant detailed examination.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2,4-difluorobenzoyl group and an oxime functional group. Its molecular formula is with a molecular weight of approximately 240.25 g/mol. The oxime group allows for hydrogen bonding, while the difluorobenzoyl moiety enhances binding affinity through electron-withdrawing effects, making it a candidate for enzyme inhibition and receptor binding studies .

The biological activity of (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime is largely attributed to its interaction with various enzymes and receptors. The oxime group can effectively inhibit certain enzymatic activities by forming stable interactions at active sites. Additionally, the difluorobenzoyl moiety contributes to the compound's ability to stabilize interactions with biological targets, potentially leading to significant pharmacological effects .

Biological Activity Spectrum

Research indicates that compounds structurally related to (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime exhibit a wide range of biological activities, including:

- Antipsychotic Effects : Similar compounds have shown effectiveness as dopamine and serotonin antagonists, providing therapeutic benefits in treating conditions like schizophrenia without inducing severe side effects typical of many antipsychotics .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes may position it as a valuable tool in drug development, particularly for conditions requiring modulation of enzymatic pathways .

- Potential Applications : It has been proposed for use in treating central nervous system disorders, as well as applications in analgesia and anxiety treatment .

Research Findings and Case Studies

Recent studies have employed computational methods to predict the biological activity of piperidine derivatives, including (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime. These studies utilized tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to identify potential protein targets and pharmacological activities:

| Biological Activity | Target Enzymes/Receptors | Potential Applications |

|---|---|---|

| Antipsychotic | Dopamine D2 receptors | Schizophrenia treatment |

| Enzyme inhibition | Various metabolic enzymes | Drug development |

| CNS activity | Serotonin receptors | Anxiety and depression |

The findings suggest that this compound could influence multiple biological pathways due to its structural versatility .

Safety Profile

While exploring the biological activity of (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime, it is essential to consider its safety profile. Preliminary data indicate that the compound may cause skin irritation and serious eye damage upon contact . Thus, handling precautions are necessary during laboratory studies.

Q & A

Q. What analytical methods are recommended for detecting and quantifying (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime in Iloperidone samples?

Answer: High-Performance Liquid Chromatography (HPLC) is the primary method for detecting and quantifying this compound as an impurity in Iloperidone. Method development involves optimizing parameters such as column type (e.g., C18 reversed-phase), mobile phase composition (e.g., acetonitrile/water with trifluoroacetic acid), and UV detection wavelength (typically 220–260 nm). Calibration curves using spiked Iloperidone samples are critical for validation, with a limit of detection (LOD) often below 0.1% . For reproducibility, replicate analyses under varying storage conditions (e.g., temperature, humidity) are recommended.

Q. How does the structural configuration of (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime influence its biological interactions?

Answer: The compound’s oxime group (-NOH) enables hydrogen bonding with active sites of enzymes like cytochrome P450, potentially inhibiting metabolic pathways. The 2,4-difluorobenzoyl moiety enhances binding affinity through electron-withdrawing effects, stabilizing interactions with hydrophobic receptor pockets (e.g., dopamine or serotonin receptors). Computational docking studies and comparative analyses with non-fluorinated analogs (e.g., 4-(2,4-dichlorobenzoyl)piperidine oxime) highlight fluorine’s role in improving binding specificity .

Q. What are the critical steps in synthesizing (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime?

Answer: Key steps include:

Acylation : Reacting piperidine with 2,4-difluorobenzoyl chloride in dichloromethane under basic conditions (e.g., triethylamine).

Oxime Formation : Treating the intermediate with hydroxylamine hydrochloride in ethanol/water at 60–80°C.

Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane). Yield optimization (typically 60–75%) requires strict control of stoichiometry and reaction time .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime under varying storage conditions?

Answer: Conflicting stability reports may arise from differences in excipient interactions or environmental factors (e.g., light exposure). A systematic approach includes:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via LC-MS.

- Excipient Compatibility : Co-formulate with Iloperidone excipients (e.g., lactose, magnesium stearate) and monitor impurity profiles over time.

- Mechanistic Analysis : Use NMR to identify hydrolysis or oxidation pathways, particularly at the oxime group .

Q. What experimental strategies can elucidate the compound’s enzyme inhibition mechanisms?

Answer:

- Kinetic Assays : Measure IC50 values against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates. Compare inhibition constants (Ki) with structural analogs lacking the oxime group.

- X-ray Crystallography : Co-crystallize the compound with enzymes to map binding interactions. For example, the oxime’s hydroxyl may form hydrogen bonds with catalytic residues.

- Molecular Dynamics Simulations : Model binding stability and conformational changes in enzyme active sites upon ligand interaction .

Q. How does halogen substitution (F vs. Cl) in the benzoyl group affect the compound’s physicochemical and biological properties?

Answer: A comparative study of 2,4-difluoro and 2,4-dichloro derivatives reveals:

| Property | 2,4-Difluoro Derivative | 2,4-Dichloro Derivative |

|---|---|---|

| LogP (Lipophilicity) | ~2.1 (Lower) | ~3.0 (Higher) |

| Metabolic Stability | Resistant to CYP450 oxidation | Prone to dechlorination |

| Binding Affinity (Ki) | 15 nM (Dopamine D2) | 32 nM (Dopamine D2) |

Fluorine’s electronegativity enhances polarity and metabolic stability, while chlorine increases lipophilicity but reduces target selectivity .

Methodological Considerations

Q. How should researchers design a stability-indicating method for this compound?

Answer:

- Chromatographic Separation : Use a gradient HPLC method with a phenyl-hexyl column to resolve degradation products (e.g., hydrolyzed oxime).

- Stress Testing : Include acid/base hydrolysis, oxidative (H2O2), and thermal stress conditions.

- Validation Parameters : Assess specificity, linearity (R² > 0.995), precision (%RSD < 2%), and robustness (column lot variability) per ICH Q2(R1) guidelines .

Q. What advanced spectroscopic techniques are suitable for structural confirmation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.